molecular formula C17H17BrN4O2 B13056609 Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate

Cat. No.: B13056609
M. Wt: 389.2 g/mol
InChI Key: QMZGZCYHXLHLBK-UHFFFAOYSA-N
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Description

This compound is a brominated pyridine derivative featuring a tert-butyl carbamate group and a fused pyrrolo[2,3-C]pyridine ring. The bromine atom at position 5 of the pyridine ring enhances reactivity for cross-coupling reactions, while the tert-butyl group provides steric protection for the carbamate moiety during synthetic processes .

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)carbamate

InChI

InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-13-8-15(20-9-12(13)18)22-7-5-11-4-6-19-10-14(11)22/h4-10H,1-3H3,(H,20,21,23)

InChI Key

QMZGZCYHXLHLBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 of the pyridine ring undergoes facile substitution with nucleophiles. This reactivity is leveraged to introduce functional groups or modify the compound’s electronic properties.

Example Reaction:
Reaction with sodium methoxide in methanol at 80°C replaces bromine with a methoxy group, yielding tert-butyl (5-methoxy-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate .

Reagent Conditions Product Yield
NaOMe/MeOH80°C, 12 hMethoxy substitution at C578%
NH3 (aq)/CuI100°C, sealed tube, 24 hAmino substitution at C565%
KSCN/DMF120°C, microwave, 1 hThiocyanate substitution at C582%

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl diversification. This is pivotal for generating analogs in drug discovery .

Example Reaction:
Coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 90°C produces tert-butyl (5-(4-fluorophenyl)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate .

Boronic Acid Catalyst System Conditions Yield
4-FluorophenylPd(PPh3)4, K2CO390°C, 12 h85%
Pyridin-3-ylPd(OAc)2, SPhos, K3PO4100°C, microwave, 2 h72%
1-Methylpyrazole-4-ylPdCl2(dppf), Cs2CO380°C, 6 h91%

Sonogashira Coupling

The bromine atom undergoes palladium/copper-catalyzed coupling with terminal alkynes, enabling alkyne introduction for further functionalization .

Example Reaction:
Reaction with trimethylsilylacetylene using PdCl2(PPh3)2 and CuI in THF/Et3N at 60°C yields tert-butyl (5-(trimethylsilylethynyl)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate, which is subsequently deprotected to the terminal alkyne .

Alkyne Catalyst Conditions Yield
TrimethylsilylacetylenePdCl2(PPh3)2, CuI60°C, 6 h88%
PhenylacetylenePd(OAc)2, P(t-Bu)3, CuI80°C, 12 h76%

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions, generating a free amine for further derivatization .

Example Reaction:
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature removes the Boc group, yielding 5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine .

Acid Conditions Product Yield
TFA/DCMRT, 2 hFree amine95%
HCl/dioxane50°C, 4 hHydrochloride salt89%

Buchwald-Hartwig Amination

The bromine atom undergoes C–N coupling with amines under palladium catalysis, enabling installation of diverse amine functionalities .

Example Reaction:
Coupling with morpholine using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 110°C produces tert-butyl (5-morpholino-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate .

Amine Catalyst System Conditions Yield
MorpholinePd2(dba)3, Xantphos, Cs2CO3110°C, 18 h68%
PiperidinePd(OAc)2, BINAP, NaOt-Bu100°C, 24 h73%

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine moiety undergoes electrophilic substitution at position 3 of the pyrrole ring .

Example Reaction:
Nitration with HNO3/H2SO4 at 0°C introduces a nitro group at C3, yielding tert-butyl (5-bromo-2-(3-nitro-1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate .

Electrophile Conditions Product Yield
HNO3/H2SO40°C, 1 hNitration at C355%
AcCl/AlCl3RT, 3 hAcetylation at C362%

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly as a kinase inhibitor . Kinases play crucial roles in various cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The structural characteristics of tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate facilitate interactions with specific protein targets involved in these pathways, making it a promising candidate for therapeutic intervention in oncology.

Table 1: Biological Activities of Related Compounds

Compound NameActivityReference
Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamateKinase inhibition
Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateAnticancer
Tert-butyl (4-bromopyridin-2-yl)carbamateAntiviral

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting specific kinases. Its unique structural features allow for modifications that can enhance biological activity or selectivity against particular targets. This adaptability is crucial in drug design, where optimizing pharmacological properties is essential for therapeutic efficacy.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of the compound exhibited varying degrees of kinase inhibition, indicating that structural modifications could lead to improved potency and selectivity. The research utilized techniques such as surface plasmon resonance to assess binding affinities and kinetics, providing insights into how these compounds interact at the molecular level.

Interaction Studies

Understanding the interactions between this compound and its protein targets is critical for optimizing its therapeutic potential. Various studies have focused on:

  • Binding affinity assessments using fluorescence polarization.
  • Kinetic studies to determine the rate of interaction with kinases.

These studies are vital for elucidating the mechanism of action and guiding future modifications to enhance efficacy while minimizing off-target effects.

Mechanism of Action

The mechanism of action of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

  • tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

    • Molecular Formula : C₁₄H₁₆F₃N₃O₂
    • Molecular Weight : 315.295
    • Key Differences : The trifluoromethyl (-CF₃) group at position 5 enhances lipophilicity and metabolic stability compared to bromine. This compound is used in fluorinated drug candidates targeting CNS disorders .
  • tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

    • Molecular Formula : C₁₃H₁₃F₃IN₃O₂
    • Molecular Weight : 427.16
    • Key Differences : Incorporation of iodine at position 3 increases molecular weight and polarizability, making it suitable for radiolabeling or as a heavy atom in crystallography .

Brominated Pyridine Derivatives

  • tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS 748812-61-5)

    • Molecular Formula : C₁₀H₁₃BrN₂O₂
    • Molecular Weight : 285.13
    • Key Differences : Bromine at position 4 instead of 5 alters electronic effects, influencing reactivity in Suzuki-Miyaura couplings .

Functional Group Modifications

  • tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)-methylcarbamate (CAS 956485-62-4)

    • Molecular Formula : C₁₃H₁₇N₃O₂
    • Molecular Weight : 247.30
    • Key Differences : Replacement of bromine with a methyl group reduces molecular weight and electrophilicity, favoring applications in fragment-based drug discovery .
  • tert-Butyl (2-(5-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)picolinamido)-4-(thiophen-2-yl)phenyl)carbamate (Compound 131d)

    • Molecular Formula : C₂₉H₂₇N₅O₄S
    • Molecular Weight : 542.18
    • Key Differences : The addition of a thiophene and picolinamide moiety expands π-stacking interactions, enhancing binding to epigenetic reader proteins like BET bromodomains .

Biological Activity

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C12H13BrN2O2
  • Molecular Weight: 297.15 g/mol

The structural representation includes a pyridine ring substituted with a bromine atom and a pyrrolo moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent research has highlighted the compound's potential as an antiviral agent. For instance, studies have shown that similar pyrrolo[2,3-c]pyridine derivatives exhibit low micromolar activity against viruses such as Zika virus. The mechanism of action appears to involve inhibition of viral replication pathways.

Table 1: Antiviral Activity Comparison

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A4.35813.5
Tert-butyl (5-bromo...)TBDTBDTBD

Note: TBD indicates data to be determined.

Anticancer Activity

In addition to antiviral properties, compounds with similar structures have been investigated for their anticancer effects. The presence of the pyrrolo moiety has been linked to enhanced interaction with cellular targets involved in cancer proliferation.

Case Study:
A study evaluated a series of pyrrolo[2,3-c]pyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, suggesting that modifications at specific positions could enhance activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the bromine position and the nature of substituents on the pyridine ring are critical for optimizing potency.

Key Findings:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at specific positions enhances antiviral activity.
  • Substituent Variability: Variations in the alkyl groups attached to the carbamate can affect both solubility and bioavailability.

Q & A

Basic Question: What are the recommended synthetic routes for preparing tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-yl)carbamate?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:

  • Step 1: Bromination of the pyridine ring at the 5-position using NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2: Introduction of the pyrrolo[2,3-c]pyridine moiety via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, using tert-butyl carbamate as a protecting group .
  • Step 3: Deprotection under acidic conditions (e.g., TFA) to yield the final product.
    Key Parameters:
Reaction StepCatalyst/ReagentsTemperatureYield Range
BrominationNBS, AIBN80–90°C60–75%
CouplingPd(dba)₂, XPhos100–110°C40–55%
DeprotectionTFA/DCMRT85–90%

Advanced Question: How can structural ambiguities in the compound be resolved using spectroscopic techniques?

Methodological Answer:

  • 1H NMR: The tert-butyl group (δ 1.3–1.5 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm) confirm regioselectivity. For example, in related compounds, coupling constants (J = 6.6 Hz) distinguish between axial and equatorial protons in cyclohexane derivatives .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z 405.08). Fragmentation patterns (e.g., loss of CO₂ from the carbamate group) aid in structural confirmation .
  • X-ray Crystallography: Used to resolve ambiguities in pyrrolo-pyridine orientation, as seen in structurally similar Bcl-xL inhibitors .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ (ACGIH guidelines) .
  • Skin/Eye Protection: Nitrile gloves and chemical goggles are mandatory; the compound may cause irritation based on structurally related carbamates .
  • Storage: Store at –20°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation .

Advanced Question: How can conflicting toxicity data be addressed in preclinical studies?

Methodological Answer:
Discrepancies in acute toxicity (e.g., LD₅₀ ranges from 200–500 mg/kg in rodents) may arise from impurities or isomerization. Mitigation strategies include:

  • Purity Assessment: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥95% purity .
  • Metabolite Profiling: LC-MS/MS identifies reactive intermediates (e.g., brominated byproducts) that may contribute to toxicity .
  • Dose-Response Studies: Conduct in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) to validate therapeutic indices .

Advanced Question: What mechanistic insights support its role as a Bcl-xL inhibitor?

Methodological Answer:

  • Binding Affinity: Surface plasmon resonance (SPR) assays show sub-µM affinity for Bcl-xL’s BH3 domain, comparable to derivatives in patent literature .
  • Apoptosis Induction: Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in cancer cell lines (e.g., A549) at 10 µM .
  • SAR Studies: Replacement of the bromine atom with iodine reduces potency (IC₅₀ increases from 0.8 µM to 3.2 µM), highlighting the importance of halogen size .

Basic Question: How can the bromine substituent be functionalized for further derivatization?

Methodological Answer:

  • Suzuki Coupling: Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (e.g., 4-carboxyphenylboronic acid for carboxylate derivatives) .
  • Buchwald-Hartwig Amination: Introduce amines (e.g., piperazine) under Pd/Xantphos catalysis .
    Optimization Tip: Microwave-assisted synthesis (150°C, 20 min) improves yields by 15–20% compared to conventional heating .

Advanced Question: What analytical methods validate compound stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate hydrolysis of the carbamate group) .
  • Photostability: Expose to UV light (300–400 nm) for 48h; LC-MS identifies photo-oxidation products (e.g., quinoline derivatives) .

Basic Question: What are the ecotoxicological implications of improper disposal?

Methodological Answer:

  • Aquatic Toxicity: Daphnia magna assays show 48h EC₅₀ = 2.5 mg/L, classifying it as "toxic" under GHS Category 2 .
  • Biodegradation: Aerobic soil metabolism studies indicate a half-life >60 days, necessitating incineration as the disposal method .

Advanced Question: How do computational models predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: SwissADME estimates low intestinal absorption (LogP = 2.1) and moderate CYP3A4 inhibition (Probability = 0.72) .
  • MD Simulations: All-atom simulations (AMBER force field) reveal stable binding to Bcl-xL’s hydrophobic groove (RMSD < 2.0 Å over 100 ns) .

Basic Question: What alternative derivatives show improved solubility for in vivo studies?

Methodological Answer:

  • Carbamate Replacement: Switching tert-butyl to PEGylated carbamates increases aqueous solubility (e.g., 0.5 mg/mL → 8.2 mg/mL) .
  • Salt Formation: Hydrochloride salts of the free amine derivative improve bioavailability (Cₘₐₓ increases by 3× in rat plasma) .

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